molecular formula C17H19N5O B10921249 5-methyl-N-[1-(4-methylphenyl)propyl][1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

5-methyl-N-[1-(4-methylphenyl)propyl][1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

Cat. No.: B10921249
M. Wt: 309.4 g/mol
InChI Key: NOUXEUXIFCRNRK-UHFFFAOYSA-N
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Description

5-METHYL-N~7~-[1-(4-METHYLPHENYL)PROPYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. The unique structure of this compound, which includes a triazole ring fused to a pyrimidine ring, makes it a valuable scaffold for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-METHYL-N~7~-[1-(4-METHYLPHENYL)PROPYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE typically involves the reaction of enaminonitriles with benzohydrazides under microwave conditions. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction is carried out in dry toluene at 140°C, which facilitates the formation of the triazolopyrimidine core through a tandem reaction mechanism involving transamidation and nucleophilic addition .

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized further to enhance yield and reduce costs. This could involve the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and high throughput. Additionally, solvent recovery and recycling processes can be implemented to minimize waste and improve the overall sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-METHYL-N~7~-[1-(4-METHYLPHENYL)PROPYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the triazolopyrimidine ring can be replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated derivatives can be used as substrates for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives, depending on the nucleophile used.

Scientific Research Applications

5-METHYL-N~7~-[1-(4-METHYLPHENYL)PROPYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-METHYL-N~7~-[1-(4-METHYLPHENYL)PROPYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-METHYL-N~7~-[1-(4-METHYLPHENYL)PROPYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE lies in its specific substituents, which confer distinct chemical and biological properties. The presence of the 4-methylphenyl group and the propyl chain enhances its lipophilicity and potential interactions with biological targets, making it a promising candidate for drug development.

Properties

Molecular Formula

C17H19N5O

Molecular Weight

309.4 g/mol

IUPAC Name

5-methyl-N-[1-(4-methylphenyl)propyl]-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

InChI

InChI=1S/C17H19N5O/c1-4-14(13-7-5-11(2)6-8-13)21-16(23)15-9-12(3)20-17-18-10-19-22(15)17/h5-10,14H,4H2,1-3H3,(H,21,23)

InChI Key

NOUXEUXIFCRNRK-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=C(C=C1)C)NC(=O)C2=CC(=NC3=NC=NN23)C

Origin of Product

United States

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